1,2-Dichloro-4-[chloro(phenyl)methyl]benzene
Overview
Description
“1,2-Dichloro-4-[chloro(phenyl)methyl]benzene” is a chemical compound with the linear formula C13H9Cl3 . It is a derivative of benzene, which consists of two adjacent chlorine atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C13H9Cl3 . The exact 3D structure is not provided in the retrieved sources.Scientific Research Applications
Friedel-Crafts Chemistry : In a study by Albar, Khalaf, and Bahaffi (1997), it was found that the alkylation of benzene with related compounds can lead to various alkylation products, demonstrating the significance of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene in this type of chemistry (Albar, Khalaf, & Bahaffi, 1997).
Stereochemistry of Reactions : Segi et al. (1982) explored the Friedel-Crafts alkylation of benzene, demonstrating the formation of various optically active by-products, indicating the potential of this compound in studying stereochemical aspects of organic reactions (Segi et al., 1982).
Synthesis of Triazoles : Hu et al. (2008) reported an efficient method for synthesizing triazoles using compounds closely related to this compound, highlighting its role in the synthesis of complex organic structures (Hu et al., 2008).
Complexation with Anions : Gono and Tamagaki (2003) investigated the anion complexation ability of a compound structurally similar to this compound, finding selective complexation with certain anions (Gono & Tamagaki, 2003).
Synthesis of Benzodiazepine Derivatives : Lyukshenko, Nikitin, and Morozhenko (2019) developed a new method for synthesizing benzodiazepine derivatives, showcasing the potential of this compound in pharmaceutical chemistry (Lyukshenko, Nikitin, & Morozhenko, 2019).
Mechanism of Action
Target of Action
The primary target of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as Electrophilic Aromatic Substitution .
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that it may affect pathways involving aromatic compounds.
Pharmacokinetics
Its molecular weight is 27157 , which may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the resulting intermediate .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is sensitive to light , which may affect its stability and efficacy. Additionally, its solubility in chloroform and ethyl acetate suggests that its action may be influenced by the presence of these solvents.
Properties
IUPAC Name |
1,2-dichloro-4-[chloro(phenyl)methyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPISRTHJTGDRRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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